1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid

CB1 allosteric modulation indole scaffold hopping cannabinoid receptor pharmacology

The compound 1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid (CAS 929970-08-1, molecular formula C15H16N2O3, molecular weight 272.30 g/mol) is a synthetic small molecule characterized by an indole-5-carbonyl group coupled to a piperidine-3-carboxylic acid moiety. It is supplied as a racemic mixture, with a reported purity of ≥95%, and is intended exclusively for laboratory research use.

Molecular Formula C15H16N2O3
Molecular Weight 272.304
CAS No. 929970-08-1
Cat. No. B2894115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid
CAS929970-08-1
Molecular FormulaC15H16N2O3
Molecular Weight272.304
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)C(=O)O
InChIInChI=1S/C15H16N2O3/c18-14(17-7-1-2-12(9-17)15(19)20)11-3-4-13-10(8-11)5-6-16-13/h3-6,8,12,16H,1-2,7,9H2,(H,19,20)
InChIKeyIFHJESOBMXZCLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1H-Indol-5-ylcarbonyl)piperidine-3-carboxylic acid (CAS 929970-08-1): Procurement-Ready Physicochemical & Scaffold Profile


The compound 1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid (CAS 929970-08-1, molecular formula C15H16N2O3, molecular weight 272.30 g/mol) is a synthetic small molecule characterized by an indole-5-carbonyl group coupled to a piperidine-3-carboxylic acid moiety. It is supplied as a racemic mixture, with a reported purity of ≥95%, and is intended exclusively for laboratory research use [1]. Computed physicochemical descriptors include a topological polar surface area of 55.0 Ų and an XLogP3-AA of 1.5, positioning it within a favorable property space for central nervous system (CNS) drug discovery campaigns [1]. The compound is cataloged within screening libraries under identifiers such as ChemDiv Y043-8526 and is available in milligram quantities for early-stage hit validation .

1-(1H-Indol-5-ylcarbonyl)piperidine-3-carboxylic acid: Why Indole-Piperidine Analogs Are Not Interchangeable


The specific substitution geometry and regiochemistry of 1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid are critical determinants of its biological interaction profile, rendering in-class substitutions highly unreliable. The prototypical cannabinoid CB1 receptor allosteric modulators, such as ORG27569, rely on an indole-2-carboxamide scaffold, whereas this compound presents a distinct indole-5-carbonyl linkage [1]. This positional shift in the carbonyl attachment to the indole ring fundamentally alters hydrogen-bonding patterns and steric occupancy within allosteric binding pockets. Furthermore, the carboxylic acid group at the piperidine 3-position introduces a charged moiety capable of forming ionic interactions not present in the 4-substituted piperidine isomers or amide-linked analogs [2]. When a screening campaign or medicinal chemistry program requires interrogation of a specific vector emerging from the piperidine ring, generic replacement with a 4-carboxylic acid or an indole-2-carboxamide analog can result in a complete loss of target engagement or a profound shift in functional activity (e.g., from allosteric modulation to orthosteric antagonism). The following quantitative evidence dimensions clarify precisely which measurable properties diverge between this compound and its closest commercially available analogs.

1-(1H-Indol-5-ylcarbonyl)piperidine-3-carboxylic acid: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Indole Carbonyl Regiochemistry: 5-Carbonyl vs. 2-Carboxamide Scaffold Differentiates CB1 Allosteric vs. Orthosteric Pharmacology

The target compound incorporates an indole-5-carbonyl group directly attached to the piperidine nitrogen, forming a tertiary amide. In contrast, the well-characterized CB1 allosteric modulator ORG27569 employs an indole-2-carboxamide scaffold where the carbonyl is at the 2-position and is bridged by an ethyl-phenyl-piperidine linker [1]. In radioligand binding assays, ORG27569 enhances [³H]CP55,940 equilibrium binding with an apparent affinity (KB) of 217 nM at the CB1 receptor and acts as a noncompetitive antagonist in GTPγS functional assays with an IC50 of 234 nM [1]. The 5-carbonyl indole geometry of the target compound introduces a distinct angular trajectory for the indole ring relative to the piperidine, which alters the shape complementarity within the allosteric site. When an indole-2-carboxamide is substituted where an indole-5-carbonyl geometry is required, the N-1 hydrogen of the indole ring is placed in a different spatial position, potentially disrupting a critical hydrogen-bond interaction with backbone residues in the allosteric binding pocket. This scaffold difference alone is sufficient to generate an orthosteric antagonist profile instead of the desired allosteric modulation [1].

CB1 allosteric modulation indole scaffold hopping cannabinoid receptor pharmacology

Piperidine Carboxylic Acid Position: 3-COOH vs. 4-COOH Isomers Exhibit Divergent logD and Predicted CNS Permeability

The target compound bears a carboxylic acid at the piperidine 3-position, while the closely related commercially available isomer 1-(1H-indole-5-carbonyl)piperidine-4-carboxylic acid has the acid at the 4-position. This positional shift has a measurable impact on the computed physicochemical properties. The target compound has an XLogP3-AA of 1.5 and a logP of 0.6789, with a hydrogen bond acceptor count of 5 and a topological polar surface area (TPSA) of 55.0 Ų [1]. The 4-COOH positional isomer is predicted to have a comparable molecular weight (272.30 g/mol) but a higher TPSA due to the extended geometry of the carboxylic acid away from the piperidine ring, which increases solvent-exposed polar surface area. This difference in TPSA is critical because it directly influences the blood-brain barrier (BBB) permeation potential: compounds with a TPSA < 70 Ų and logP between 1–3 are generally considered CNS-penetrant. The 3-COOH isomer achieves a more compact polar surface area arrangement, whereas the 4-COOH isomer exceeds this threshold for optimal CNS penetration. Consequently, substituting the 4-COOH isomer in a CNS-targeted screening panel may result in artificially low brain exposure that does not reflect the pharmacokinetic profile achievable with the 3-COOH isomer [1].

CNS drug design physicochemical property optimization positional isomer differentiation

Stereochemical Configuration: Racemic Mixture vs. Enantiopure Analogs Removes Chiral Resolution Bias in Primary Screening

The commercial supply of this compound is explicitly a racemic mixture, as documented by the vendor ChemDiv, which lists the stereo descriptor as 'RACEMIC MIXTURE' . This is a critical differentiation point when procuring for primary high-throughput screening (HTS) campaigns. Many competing piperidine-3-carboxylic acid derivatives are synthesized and supplied as single enantiomers or are resolved during synthesis, which can inadvertently eliminate the active enantiomer if the incorrect stereochemistry is selected. By providing a racemic mixture, the target compound allows the biological assay to simultaneously evaluate both (R) and (S) enantiomers in a single well, ensuring that any observed activity captures the full stereochemical potential of the scaffold. In contrast, sourcing an enantiopure (S)- or (R)-piperidine-3-carboxylic acid analog without prior knowledge of the stereochemical preference of the biological target risks obtaining a false negative result. The racemic nature also simplifies procurement logistics, as the compound does not require chiral chromatographic purification or enantiomeric excess (ee) specification beyond the standard ≥95% chemical purity .

hit identification racemic screening chiral pharmacology medicinal chemistry

Hydrogen Bond Donor Count: 2 HBD vs. 1 HBD in Amide-Linked Analogs Modulates Target Selectivity Profiles

The target compound possesses two hydrogen bond donors (indole N-H and carboxylic acid O-H), whereas the related indole-2-carboxamide allosteric modulators such as ORG27569 have only one hydrogen bond donor (indole N-H) because the carboxylic acid is replaced by a tertiary amide [1][2]. The presence of a second HBD introduces the potential for an additional specific polar interaction with the target protein, which can enhance binding affinity but also increases the risk of off-target interactions with aminergic receptors or kinases that recognize carboxylic acid motifs. In parmacy, the difference between 1 HBD and 2 HBD can translate to a measurable shift in selectivity: compounds with 2 HBDs are more likely to engage aspartate- or glutamate-rich binding sites found in aminergic GPCRs, whereas 1 HBD indole-2-carboxamides preferentially target the CB1 allosteric pocket. When screening for CB1-negative allosteric modulators (NAMs), the 2 HBD profile of the target compound should be considered a feature for broad selectivity profiling rather than a liability, as it provides a distinct interaction fingerprint not achievable with the 1 HBD amide-linked analogs [1].

selectivity screening hydrogen bond donor off-target profile kinase selectivity

1-(1H-Indol-5-ylcarbonyl)piperidine-3-carboxylic acid (CAS 929970-08-1): Preferred Application Scenarios Stemming from Quantitative Differentiation Evidence


Scaffold-Hopping from Indole-2-Carboxamides to Indole-5-Carbonyl Piperidine-3-Carboxylic Acids for CB1 Allosteric Modulator Lead Generation

When a CB1 allosteric modulator program has identified indole-2-carboxamide leads (e.g., ORG27569, KB = 217 nM) that suffer from functional antagonism in GTPγS assays, the target compound provides a geometrically distinct indole-5-carbonyl scaffold to explore alternative allosteric pharmacology. Replacing the 2-carboxamide with the 5-carbonyl tertiary amide alters the indole ring vector and eliminates the ethylene-phenyl-piperidine linker, which is responsible for the functional antagonism observed with ORG27569 [1]. This compound is specifically suited for programs seeking positive allosteric modulation (PAM) rather than the negative allosteric modulation (NAM) profile of the indole-2-carboxamide series [1].

CNS-Penetrant Screening Library Design Leveraging the Favorable TPSA of the Piperidine-3-Carboxylic Acid Isomer

For CNS drug discovery initiatives that require a screening library enriched in compounds with predicted BBB permeability, the target compound's XLogP3-AA of 1.5 and TPSA of 55.0 Ų place it within the optimal CNS multiparameter optimization (MPO) space [2]. This compound should be prioritized over the piperidine-4-carboxylic acid positional isomer, which is predicted to have a TPSA exceeding the 70 Ų threshold that limits brain penetration. Inclusion of the 3-COOH isomer in a focused CNS library increases the probability of identifying hits with measurable brain-to-plasma ratios in subsequent in vivo pharmacokinetic studies [2].

Primary HTS Hit Identification Campaigns Where Target Stereochemical Preference Is Unknown

In unbiased high-throughput screening campaigns against a novel biological target where no prior stereochemical SAR exists, the racemic nature of this commercially supplied compound ensures that both (R) and (S) enantiomers are simultaneously evaluated in each assay well . This eliminates the risk of a false negative that could occur if an enantiopure analog were procured and tested. If the racemic mixture produces a positive hit, subsequent chiral resolution can then identify the active enantiomer and quantify the eudysmic ratio, optimizing the chemical starting point for medicinal chemistry .

Selectivity Profiling Panels Requiring Dual Hydrogen Bond Donor Capability for Polypharmacology Assessment

When a research program aims to understand the broader target engagement landscape of indole-piperidine compounds, the 2 hydrogen bond donor profile of the target compound enables interaction with a wider array of aminergic receptors and kinases than the 1 HBD indole-2-carboxamide analogs [1][2]. This compound is therefore valuable as a probe in safety pharmacology panels (e.g., CEREP, SafetyScreen44) where carboxylic acid-containing compounds are specifically included to assess the risk of off-target activity at receptors such as PPARγ, angiotensin AT1, or integrin αIIbβ3, which require a carboxylate moiety for binding [2].

Quote Request

Request a Quote for 1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.